Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)

2-Hydroxyquinoline-3-carbaldehyde structure
91301-03-0 structure
Nome del prodotto:2-Hydroxyquinoline-3-carbaldehyde
Numero CAS:91301-03-0
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00563443
CID:803685
PubChem ID:589334

2-Hydroxyquinoline-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
    • 2(1H)-Quinolinone-3-carboxaldehyde
    • 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
    • 2-hydroxyquinoline-3-carbaldehyde
    • 2-oxo-1H-quinoline-3-carbaldehyde
    • 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
    • 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
    • 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
    • 2-Hydroxy-3-formylquinoline
    • 2-Hydroxy-3-quinolinecarboxaldehyde
    • 2-Hydroxy-quinoline-3-carbaldehyde
    • 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
    • 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
    • 3-Formyl-2-hydroxyquinoline
    • 3-Formyl-2-quinolone
    • 3-Formylcarbostyril
    • 3-Formylquinolin-2(1H)-one
    • 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
    • CHEMBL3609843
    • STL381739
    • BP-10827
    • 91301-03-0
    • 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
    • 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
    • DTXSID30343371
    • Oprea1_039486
    • SY042010
    • Z56974846
    • Oprea1_305229
    • AKOS000320276
    • MFCD02642162
    • 2-Hydroxy-3-quinolinecarbaldehyde #
    • MFCD00563443
    • quinolone-3-carbaldehyde
    • WLZ3334
    • 3-FORMYL-2QUINOLONE
    • SCHEMBL98219
    • BBL028761
    • STK050769
    • H-2008
    • F0342-0036
    • EN300-07553
    • 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
    • 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
    • AB11914
    • J-510204
    • AKOS000270322
    • CS-0117078
    • 2-Hydroxyquinoline-3-carbaldehyde
    • MDL: MFCD00563443
    • Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
    • Chiave InChI: VWHKEYXRRNSJTN-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(=O)NC2C(=CC=CC=2)C=1

Proprietà calcolate

  • Massa esatta: 173.04800
  • Massa monoisotopica: 173.047678466g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 270
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 46.2Ų

Proprietà sperimentali

  • Punto di fusione: >250°C
  • Punto di ebollizione: 434.9℃ at 760 mmHg
  • PSA: 50.19000
  • LogP: 1.75290
  • Sensibilità: Air Sensitive

2-Hydroxyquinoline-3-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H319
  • Dichiarazione di avvertimento: P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36
  • Istruzioni di sicurezza: 26
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

2-Hydroxyquinoline-3-carbaldehyde Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Hydroxyquinoline-3-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM229626-1g
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
91301-03-0 95%
1g
$89 2022-08-31
Enamine
EN300-07553-5.0g
2-hydroxyquinoline-3-carbaldehyde
91301-03-0 95%
5g
$260.0 2023-05-01
Enamine
EN300-07553-0.05g
2-hydroxyquinoline-3-carbaldehyde
91301-03-0 95%
0.05g
$23.0 2023-10-28
eNovation Chemicals LLC
D767695-10g
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
91301-03-0 95%
10g
$495 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020899-500mg
2(1H)-Quinolinone-3-carboxaldehyde
91301-03-0
500mg
2485.0CNY 2021-08-04
TRC
H947170-100mg
2-Hydroxyquinoline-3-carbaldehyde
91301-03-0
100mg
$144.00 2023-05-18
TRC
H947170-25mg
2-Hydroxyquinoline-3-carbaldehyde
91301-03-0
25mg
$64.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33508-1g
2(1H)-Quinolinone-3-carboxaldehyde, 97%
91301-03-0 97%
1g
¥6022.00 2023-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020899-1g
2(1H)-Quinolinone-3-carboxaldehyde
91301-03-0
1g
4144.0CNY 2021-07-07
eNovation Chemicals LLC
D767695-5g
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
91301-03-0 95%
5g
$190 2024-06-07

2-Hydroxyquinoline-3-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds
Fernandez, M.; et al, Synthesis, 1995, (11), 1362-4

Metodo di produzione 2

Condizioni di reazione
Riferimento
Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation
El-Kalyoubi, Samar; et al, Bioorganic Chemistry, 2023, 136,

Metodo di produzione 3

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ;  reflux
Riferimento
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities
El-Miligy, Mostafa M. M. ; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),

Metodo di produzione 4

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride ;  80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Riferimento
Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives
Gour, Raghvendra; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium acetate ;  2.2 min
Riferimento
Effective microwave synthesis of some ring fused quinolines
Nadaraj, V.; et al, Elixir Online Journal, 2012, 9131, 9131-9133

Metodo di produzione 6

Condizioni di reazione
Riferimento
Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis
Jung, Jiman; et al, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722

Metodo di produzione 7

Condizioni di reazione
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Riferimento
Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives
Devi, K. Sheeja; et al, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Phosphorus oxychloride ;  6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ;  3 h, 100 °C
Riferimento
New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity
Pavankumar, B. B.; et al, ChemistrySelect, 2022, 7(31),

Metodo di produzione 9

Condizioni di reazione
Riferimento
Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents
Fang, Yilin; et al, Bioorganic Chemistry, 2021, 106,

Metodo di produzione 10

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ;  reflux
Riferimento
Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp
Laiolo, Jeronimo; et al, Scientific Reports, 2021, 11(1),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium acetate ;  2 min
Riferimento
Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones
Nadaraj, V.; et al, International Journal of Current Research, 2013, 5(5), 1046-1048

Metodo di produzione 12

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ;  10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ;  24 - 72 h, reflux
Riferimento
Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors
Vettorazzi, Marcela; et al, Bioorganic Chemistry, 2020, 94,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid ,  Water ;  rt; rt → reflux; 3 h, reflux
Riferimento
A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines
Abonia, Rodrigo; et al, European Journal of Organic Chemistry, 2010, (2), 317-325

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water
Riferimento
Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents
Yu, Yan-Cheng; et al, MedChemComm, 2017, 8(6), 1158-1172

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Water ;  0 - 5 °C; 8 h, 80 - 90 °C
1.2 Reagents: Phosphorus oxychloride ;  5 min, cooled
1.3 Reagents: Acetic acid ;  4 h, reflux
Riferimento
Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes
Mandewale, Mustapha C.; et al, Heterocyclic Letters, 2015, 5(2), 251-259

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Water
Riferimento
Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds
Shiri, Morteza; et al, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
Riferimento
Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines
Marsais, F.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94

2-Hydroxyquinoline-3-carbaldehyde Raw materials

2-Hydroxyquinoline-3-carbaldehyde Preparation Products

2-Hydroxyquinoline-3-carbaldehyde Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
A916034
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):271.0/949.0